4,5-Dimethoxy-2-nitrobenzamide
Overview
Description
4,5-Dimethoxy-2-nitrobenzamide: is an organic compound with the molecular formula C9H10N2O5. It is a derivative of benzamide, characterized by the presence of two methoxy groups and a nitro group on the benzene ring. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of 4,5-Dimethoxy-2-nitrobenzamide It’s known that this compound is often used in the synthesis of other complex molecules .
Mode of Action
The exact mode of action of This compound It’s known that this compound is a part of a larger group of compounds known as nitroaromatics . Nitroaromatic compounds are known to undergo photolysis, a process where light energy is used to break down compounds . This property is often utilized in the development of photoactivatable compounds, which can be activated in a precise spatiotemporal manner by irradiation with light of appropriate wavelength .
Biochemical Pathways
The specific biochemical pathways affected by This compound The compound’s role in the synthesis of other complex molecules suggests that it may indirectly influence various biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of This compound It’s known that the compound is insoluble in water but soluble in dmso and methanol . This solubility profile can influence the compound’s bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of This compound As a nitroaromatic compound, it may undergo photolysis, leading to the breakdown of the compound and potentially resulting in the release of other active compounds .
Action Environment
The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, its solubility in different solvents suggests that the compound’s action may be influenced by the surrounding solvent environment . Additionally, as a nitroaromatic compound, its photolysis and thus its activity may be influenced by the presence and intensity of light .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4,5-Dimethoxy-2-nitrobenzamide are not fully understood. It is known that the compound can interact with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of this compound and 6,7-dimethoxyquinazoline derivatives
Cellular Effects
It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the compound can exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time, including its stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
It is known that the compound can interact with various enzymes or cofactors .
Transport and Distribution
It is known that the compound can interact with various transporters or binding proteins .
Subcellular Localization
It is known that the compound can be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,5-Dimethoxy-2-nitrobenzamide can be synthesized through the nitration of veratraldehyde, followed by oxidation to form 4,5-dimethoxy-2-nitrobenzoic acid. The acid is then converted to the corresponding acid chloride using thionyl chloride, and finally, the amide is formed by reacting with ammonia .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and oxidation reactions, followed by purification steps to obtain the desired compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dimethoxy-2-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions often use reagents like sodium ethoxide or potassium tert-butoxide.
Major Products:
Reduction: The major product of the reduction reaction is 4,5-dimethoxy-2-aminobenzamide.
Substitution: Depending on the substituent introduced, various substituted benzamides can be formed.
Scientific Research Applications
4,5-Dimethoxy-2-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 4,5-Dimethoxy-2-nitrobenzoic acid
- 4,5-Dimethoxy-2-nitrobenzyl alcohol
- 4,5-Dimethoxy-2-nitrobenzyl chloroformate
Comparison: 4,5-Dimethoxy-2-nitrobenzamide is unique due to its amide functional group, which imparts different chemical and biological properties compared to its analogs. For example, 4,5-dimethoxy-2-nitrobenzoic acid has a carboxylic acid group, making it more acidic and less reactive in certain substitution reactions. Similarly, 4,5-dimethoxy-2-nitrobenzyl alcohol and 4,5-dimethoxy-2-nitrobenzyl chloroformate have different reactivity profiles due to the presence of hydroxyl and chloroformate groups, respectively .
Properties
IUPAC Name |
4,5-dimethoxy-2-nitrobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O5/c1-15-7-3-5(9(10)12)6(11(13)14)4-8(7)16-2/h3-4H,1-2H3,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBGGQRDBYVDSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)N)[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371195 | |
Record name | 4,5-dimethoxy-2-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4959-60-8 | |
Record name | 4,5-dimethoxy-2-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 4,5-Dimethoxy-2-nitrobenzamide and how do they influence its crystal packing?
A1: this compound (C16H16N2O5) is a non-planar molecule []. This non-planarity is likely due to the presence of the methoxy and nitro groups on the benzene ring, which can cause steric hindrance. The crystal packing of this compound is stabilized by C—H⋯O and N—H⋯O hydrogen bond interactions. These interactions occur between the amide group (N—H) and the nitro or methoxy groups (O) of adjacent molecules, forming one-dimensional chains parallel to the a-axis [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.